molecular formula C16H15NO5 B12383504 2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide

2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide

Cat. No.: B12383504
M. Wt: 301.29 g/mol
InChI Key: VENLWOFOMJQPFA-JGVFFNPUSA-N
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Description

2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide is a complex polycyclic compound featuring a benzo[g]isochromen core fused with a tetrahydroquinone system. The molecule contains a stereospecific (1S,3R) configuration, a methyl substituent at position 1, and an acetamide group at position 2.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetamide

InChI

InChI=1S/C16H15NO5/c1-7-13-10(5-8(22-7)6-12(17)19)15(20)9-3-2-4-11(18)14(9)16(13)21/h2-4,7-8,18H,5-6H2,1H3,(H2,17,19)/t7-,8+/m0/s1

InChI Key

VENLWOFOMJQPFA-JGVFFNPUSA-N

Isomeric SMILES

C[C@H]1C2=C(C[C@@H](O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O

Canonical SMILES

CC1C2=C(CC(O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the isochromen ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective reactions such as hydroxylation and methylation.

    Acetylation: The final step involves the acetylation of the compound to form the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The dioxo groups can be reduced to form hydroxyl groups.

    Substitution: The acetamide group can undergo substitution reactions with nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and dioxo groups play a crucial role in its binding to target proteins and enzymes, leading to modulation of their activity. This compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

(S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p)

  • Core Structure : Unlike the benzo[g]isochromen system in the target compound, this analogue (11p) features a benzo[e][1,4]diazepine core, which incorporates a seven-membered ring with two nitrogen atoms. This difference likely alters electronic properties and binding affinities.
  • Biological Implications : The diazepine-pyrimidopyrimidine hybrid structure in 11p suggests applications in kinase or protease inhibition, whereas the benzo[g]isochromen system in the target compound may favor interactions with oxidoreductases or DNA-binding proteins due to its planar aromatic system .

N-(5-Amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)acetamide

  • Core Structure: This compound contains an anthracene-derived 9,10-dioxo-anthraquinone system, contrasting with the benzo[g]isochromen core of the target compound.
  • Functional Groups : Both compounds feature acetamide substituents and dioxo groups, but the hydroxyl group at position 9 in the target compound introduces additional polarity and hydrogen-bonding capacity.
  • Reactivity: Anthraquinone derivatives are well-known for their redox activity and use in dyes or anticancer agents (e.g., mitoxantrone). The benzo[g]isochromen system, with its fused oxygen heterocycle, may exhibit distinct metabolic stability or solubility profiles .

Biological Activity

The compound 2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide, also known as Nanaomycin A, is a member of the benzoisochromanequinone class of organic compounds. It has garnered attention due to its diverse biological activities, particularly its antibiotic properties and potential applications in cancer therapy.

Nanaomycin A has the following chemical characteristics:

  • Chemical Formula : C17H16O6
  • Molecular Weight : 316.3090 Da
  • IUPAC Name : methyl 2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-1H,3H,4H,5H,10H-naphtho[2,3-c]pyran-3-yl]acetate

Antibacterial Properties

Nanaomycin A exhibits significant antibacterial activity against various strains of bacteria. Research indicates that it functions by inhibiting bacterial cell wall synthesis and disrupting membrane integrity. Studies have shown that Nanaomycin A is effective against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Bacillus subtilis0.25 µg/mL

Anticancer Activity

Nanaomycin A has demonstrated promising anticancer effects in various in vitro and in vivo studies. It has been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.

Case Study:
In a study published in Cancer Research, Nanaomycin A was tested on human breast cancer cell lines (MCF-7). The results indicated:

  • Cell Viability Reduction : 70% reduction at a concentration of 5 µg/mL after 48 hours.
  • Mechanism of Action : Induction of cell cycle arrest at the G2/M phase and increased expression of pro-apoptotic proteins.

The biological activity of Nanaomycin A is attributed to its ability to interact with DNA and inhibit topoisomerase II activity. This interaction leads to the formation of DNA adducts and ultimately results in cell death.

Pharmacokinetics

Understanding the pharmacokinetics of Nanaomycin A is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed upon administration.
  • Distribution : Widely distributed in tissues with a preference for tumor sites.
  • Metabolism : Primarily metabolized by hepatic enzymes.
  • Excretion : Excreted mainly through urine.

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